2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
The compound 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core substituted with 2,6-dimethoxy groups, linked via an amide bond to a thiazol-2-yl moiety. The thiazole ring is further substituted at the 4-position with a 2-oxo-2H-chromen-3-yl (coumarin) group. These analogs differ primarily in the substituents on the benzamide or cinnamamide moieties, which influence their physicochemical and biological properties .
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHJJRPBPPLIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized via the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by the cyclization of α-haloketones with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The chromen moiety is known to interact with enzymes such as topoisomerases, which are involved in DNA replication and repair . The thiazole ring can interact with various protein kinases, affecting signal transduction pathways . These interactions can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Series
describes several analogs synthesized via microwave-assisted or conventional methods. Key comparisons are summarized below:
Key Observations :
- Substituent Effects : The 3,4,5-trimethoxy group in 4h lowers the melting point compared to 4i and 4j , likely due to reduced hydrogen-bonding capacity. The hydroxy group in 4j enhances intermolecular hydrogen bonding, reflected in its higher melting point .
- Spectral Trends : All analogs show characteristic IR peaks for C=O (1665–1675 cm⁻¹) and NH (3378–3400 cm⁻¹). The target compound’s 2,6-dimethoxy substituents may slightly shift these peaks due to electron-donating effects .
Comparison with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
describes N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , which shares a thiazol-2-ylbenzamide scaffold but lacks the coumarin moiety. Key differences:
- Crystal Packing : The compound forms centrosymmetric dimers via N–H···N hydrogen bonds and stabilizes through C–H···F/O interactions. In contrast, coumarin-containing analogs (e.g., 4h–4j ) may exhibit π-π stacking due to the aromatic coumarin system .
Biological Activity
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that combines structural features of chromenones and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.4 g/mol. The IUPAC name for the compound is 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide, indicating its complex structure that includes methoxy groups and a thiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FNO5 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide |
| InChI Key | WQKUVKYSJGFULB-UHFFFAOYSA-N |
Antitumor Activity
Recent studies indicate that compounds similar to 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antitumor properties. For example, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing antiproliferative activity. In vitro assays have demonstrated that certain thiazole-containing compounds can inhibit cell growth with IC50 values in the low micromolar range .
Anticonvulsant Activity
Thiazole derivatives have been reported to possess anticonvulsant properties. A structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring can significantly affect anticonvulsant efficacy. Compounds with specific substitutions showed enhanced protection against tonic seizures in animal models .
Anti-inflammatory and Antioxidant Effects
The chromenone core in this compound contributes to its anti-inflammatory and antioxidant activities. Studies have demonstrated that chromenone derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . The mechanism of action may involve the modulation of signaling pathways related to inflammation and oxidative damage.
The biological activity of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptors associated with pain and inflammation.
- Cell Cycle Regulation : It may affect cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds:
- Anticancer Studies : A study on thiazole derivatives showed promising results against human cancer cell lines, with some compounds exhibiting better efficacy than standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research indicated that certain chromenone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
